molecular formula C23H29NO6 B13385389 (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

Cat. No.: B13385389
M. Wt: 415.5 g/mol
InChI Key: QYPPYPBSORZTKU-UHFFFAOYSA-N
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Description

(3S,4S)-5-[4-(Benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid (CAS: 204195-38-0) is a chiral pentanoic acid derivative featuring a benzyloxy-substituted phenyl group at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a hydroxyl group at position 3 . The Boc group enhances stability during synthetic processes, while the benzyloxy moiety contributes to lipophilicity. This compound is primarily used in pharmaceutical research as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPPYPBSORZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation is a common method for synthesizing chiral compounds. This process typically involves the use of chiral catalysts, such as ruthenium or rhodium complexes, in the presence of chiral ligands. For example, compounds like (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid are synthesized using diiodo(p-cymene)ruthenium(II) dimer with chiral ligands under hydrogenation conditions.

Umpolung Amide Synthesis

Umpolung amide synthesis involves the use of umpolung reagents to form amide bonds. This method is useful for synthesizing complex amides, as seen in the preparation of benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate .

Challenges and Considerations

  • Stereochemistry Control : Maintaining the correct stereochemistry throughout the synthesis is crucial and requires careful selection of chiral catalysts and reaction conditions.

  • Protecting Group Strategies : The use of protecting groups like Boc is essential to prevent unwanted reactions during the synthesis process.

  • Purification : Given the complexity of the molecule, purification steps such as chromatography or crystallization may be necessary to achieve high purity.

Data Table: General Synthesis Conditions for Similar Compounds

Compound Catalyst/Ligand Solvent Conditions Yield
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Diiodo(p-cymene)ruthenium(II) dimer / Mandyphos Ethanol 3 MPa H2, 20°C, 20h 95.05%
Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate - 2-Me-THF/Water Room temperature, 24h -

Chemical Reactions Analysis

Boc Group Removal

The tert-butoxycarbonyl (Boc) protecting group on the amine is cleaved under acidic conditions, enabling subsequent functionalization. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl):

Boc-protected amineTFA in CH2Cl2Free amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA in CH}_2\text{Cl}_2} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

This reaction is critical for peptide synthesis, where the liberated amine participates in coupling reactions .

Benzyl Ether Cleavage

The benzyloxy group on the phenyl ring undergoes hydrogenolysis using palladium catalysts:

Benzyl etherH2/Pd-CPhenol+Toluene\text{Benzyl ether} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Phenol} + \text{Toluene}

This reaction is utilized in drug development to enhance compound solubility or enable further modifications .

Peptide Coupling

The carboxylic acid group is activated for amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

ReagentsConditionsOutcomeYieldReference
EDCI/HOBtDMF, RT, 24 hAmide bond formation75–90%

This reaction is pivotal in constructing bioactive peptides and drug candidates .

Protection with Silyl Ethers

The hydroxyl group can be protected using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during synthesis:

Hydroxyl+TBSClImidazole, DMFTBS-protected hydroxyl\text{Hydroxyl} + \text{TBSCl} \xrightarrow{\text{Imidazole, DMF}} \text{TBS-protected hydroxyl}

This step is essential in multi-step syntheses to maintain regioselectivity .

Oxidation to Ketone

Under mild oxidizing conditions (e.g., Dess-Martin periodinane), the hydroxyl group is oxidized to a ketone:

HydroxylDess-Martin periodinaneKetone\text{Hydroxyl} \xrightarrow{\text{Dess-Martin periodinane}} \text{Ketone}

This transformation is useful for probing stereochemical effects in drug-target interactions .

Hydrolysis Reactions

The benzyloxy and Boc groups hydrolyze under specific conditions:

SubstrateConditionsOutcomeReference
Benzyl etherH₂/Pd-C, MeOHPhenol
Boc groupHCl (4M in dioxane)Free amine

Hydrolysis of the benzyl ether is leveraged in controlled-release formulations .

Comparative Reactivity of Structural Analogs

CompoundKey ReactionFunctional Group ModifiedOutcomeReference
2-Methyl-6-phenylethynylpyridineCuAAC with azidesAlkyneTriazole linkage
tert-Butyl carbamate derivativesAcidic deprotectionBoc groupFree amine

Biological Activity

The compound (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a hydroxypentanoic acid backbone, a benzyloxy substituent, and a tert-butoxycarbonyl protecting group, suggest various biological activities that merit detailed exploration.

Structural Characteristics

  • Molecular Formula : C23H29NO6
  • Molecular Weight : 415.5 g/mol
  • Key Functional Groups :
    • Hydroxyl group (-OH)
    • Carboxylic acid (-COOH)
    • Amine group (-NH2)
    • Benzyloxy group (-O-Ph)

These functional groups are crucial in determining the compound's reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Group Transfer Reactions : The amine group can act as a nucleophile, facilitating the transfer of functional groups in metabolic processes.
  • Hydrolysis Reactions : The carboxylic acid group may undergo hydrolysis, releasing the amino acid component upon cleavage of the tert-butoxycarbonyl group under acidic or basic conditions.
  • Enzyme Interactions : The presence of specific functional groups may allow interaction with enzymes or receptors involved in metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR)

The compound can be analyzed using QSAR models, which correlate chemical structure with biological activity. This approach allows predictions about its efficacy as a drug candidate by examining how variations in structure affect biological interactions.

Biological Activity Data

Here is a summary of the biological activities reported for similar compounds and their relevance to the target compound:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains an ethynyl groupmGluR5 antagonist
4-(Benzyloxy)phenolSimilar benzyloxy structureAntioxidant properties
tert-Butyl carbamate derivativesCommon protecting groupVaries widely based on substitution

The unique combination of functional groups in This compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.

Research Findings and Case Studies

Recent studies have highlighted various applications and biological evaluations of compounds similar to This compound :

  • Neuroprotective Effects : Compounds with similar structural motifs have shown neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : The benzyloxy moiety has been associated with antioxidant properties, which could contribute to cellular protection against oxidative stress.
  • Metabolic Pathway Interactions : Research indicates that related compounds can modulate metabolic pathways by interacting with key enzymes .

Scientific Research Applications

(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a complex organic molecule with specific stereochemistry and functional groups. It features a hydroxypentanoic acid backbone, modified with a benzyloxy substituent and a tert-butoxycarbonyl protecting group on the amino function. This structure suggests potential applications, especially in medicinal chemistry for developing pharmaceutical agents.

Potential Applications

  • Medicinal Chemistry: Due to its structure, this compound may be useful in creating pharmaceutical agents.
  • Group Transfer Reactions: The amine group's nucleophilic properties can facilitate the transfer of functional groups in metabolic processes.
  • Hydrolysis Reactions: The carboxylic acid group can undergo hydrolysis, potentially releasing the amino acid component upon cleavage of the tert-butoxycarbonyl group under acidic or basic conditions. These reactions are crucial for its potential biological interactions and metabolic pathways.
  • QSAR Models: This compound can be assessed using quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity to predict its efficacy as a drug candidate. The presence of specific functional groups suggests that it may interact with biological targets such as receptors or enzymes involved in metabolic pathways.
  • Antioxidant Properties: Similar compounds with a benzyloxy structure have antioxidant properties.
Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains an ethynyl groupmGluR5 antagonist; used in neurological studies
4-(Benzyloxy)phenolSimilar benzyloxy structure, but less complexAntioxidant properties
tert-Butyl carbamate derivativesCommon protecting group, but simpler structureVaries widely based on substitution

The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups that may enhance its selectivity and potency against particular biological targets compared to these similar compounds.

Tryptophan–Kynurenine Metabolism

The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds in this pathway are investigated as potential risk factors for disease initiation, biomarkers for early detection, or targets for interventions to slow disease progression . Key compounds such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs) are of particular interest . The impact of these metabolic products on immune responses, neuroinflammation, and cellular energy regulation is also under investigation .

Roles of Key Metabolites:

  • Picolinic acid (PA) : PA has both antioxidant and pro-oxidant properties, which vary depending on the context .
  • Indoxyl Sulfate (INS) : INS can act as a pro-oxidant in conditions like chronic kidney disease (CKD), promoting oxidative stress and inflammation, but may also have antioxidant effects under normal physiological conditions .
  • Tryptamine : This naturally occurring alkaloid exhibits both pro-oxidant and antioxidant activities, with its effects varying depending on the biological context .
  • Indole-3-Propionic Acid (IPA) : IPA has high antioxidant activity, protecting cells from oxidative damage and demonstrating neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, physicochemical properties, and applications of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Protecting Group Stereochemistry Applications/Notes
Target compound C24H30NO6* ~452.5 4-(Benzyloxy)phenyl, Boc-amino, 3-OH Boc (3S,4S) Synthetic intermediate; peptide mimetics
3-Hydroxy-4-amino-5-phenylpentanoic acid C11H15NO3 209.24 Phenyl, NH2, 3-OH None (3S,4S) Peptide analog; enzyme inhibition studies
(S)-3-((Boc)amino)-4-methylpentanoic acid C11H21NO4 231.29 Boc-amino, 4-methyl Boc (S) Drug development; chiral building block
(4S)-5,5,5-Trifluoro-4-(Cbz-amino)pentanoic acid C13H14F3NO4 329.25 Trifluoromethyl, Cbz-amino Cbz (4S) Metabolic stability studies
5-(Boc-amino)-3-(trifluoromethyl)pentanoic acid C9H14F3NO4 257.21 Boc-amino, trifluoromethyl Boc N/A Lipophilicity enhancement
(3S,4S)-tert-Butyl 4-amino-3-hydroxy-5-phenylpentanoate C15H23NO3 265.35 Phenyl, tert-butyl ester Boc (amino) (3S,4S) Ester precursor to free acid derivatives

Key Comparative Insights

Protecting Groups: The Boc group in the target compound and provides stability under acidic conditions, unlike the Cbz group in , which is cleaved via hydrogenolysis . The tert-butyl ester in facilitates solubility in organic solvents, whereas the free carboxylic acid in the target compound enhances aqueous reactivity .

Substituent Effects :

  • The benzyloxy-phenyl group in the target compound increases aromatic interactions and lipophilicity compared to simpler phenyl groups in .
  • Trifluoromethyl groups in enhance metabolic stability and electronegativity, influencing binding affinity in enzyme targets .

Stereochemistry :

  • The (3S,4S) configuration in the target compound and is crucial for mimicking natural peptide substrates, as seen in protease inhibitor studies .

Synthetic Utility :

  • Compounds like and are synthesized via Boc-protection and esterification, similar to the target compound’s route .
  • The trifluoromethyl analogs require specialized fluorination steps, increasing synthetic complexity .

Q & A

Q. What are the standard synthetic routes for preparing (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxycarbonyl)amino}-3-hydroxypentanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine (e.g., via Boc-anhydride in THF/water at pH 9–10) . Stereochemical control at C3 and C4 is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones can enforce the (3S,4S) configuration during β-hydroxy acid formation . Post-synthesis, the benzyloxy group is introduced via Williamson ether synthesis (4-benzyloxyphenylboronic acid pinacol ester coupling, as in ). Yield optimization (60–75%) requires inert atmospheres (N₂/Ar) and low temperatures (−78°C for lithiation steps) .

Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O/ACN + 0.1% TFA) resolve enantiomers (retention time ~12–14 min; ≥95% purity threshold) .
  • NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.5–5.0 ppm (benzyloxy CH₂), and δ 7.3–7.5 ppm (aromatic protons) .
  • HRMS : Exact mass calculated for C₂₃H₂₈NO₇ [M+H]⁺: 454.1865; deviation <2 ppm confirms molecular identity .

Advanced Research Questions

Q. How can heuristic algorithms (e.g., Bayesian optimization) improve reaction yield and reduce experimental iterations for this compound’s synthesis?

  • Methodological Answer : Bayesian optimization outperforms traditional grid searches by prioritizing reaction variables (e.g., solvent polarity, catalyst loading) through Gaussian process modeling. For Boc protection steps, a 15% yield increase was reported when optimizing temperature (25→40°C) and Boc₂O equivalents (1.2→1.5) using <20 experimental iterations . Table 1 : Yield Optimization via Bayesian vs. Traditional Methods
ParameterBayesian OptimizationGrid Search
Experiments1850
Max Yield Achieved82%74%
Time Saved64%

Q. What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies often arise from minor structural variations (e.g., fluorination at C5 or tert-butyl vs. benzyl carbamate). Systematic SAR studies using analogs (e.g., 4-(trifluoromethyl)phenyl or 3-fluoro derivatives ) are conducted under standardized assays (e.g., IC₅₀ in enzyme inhibition). Meta-analyses of logP (2.1 vs. 2.8 for fluorinated analogs) and hydrogen-bonding capacity (TPSA 110 vs. 95 Ų) clarify hydrophobicity-driven activity shifts .

Q. How does the Boc group’s stability under acidic conditions impact downstream functionalization of this compound?

  • Methodological Answer : The Boc group is labile in strong acids (e.g., TFA/DCM, 1–2 hr), enabling selective deprotection without disrupting the benzyl ether . However, prolonged exposure (>4 hr) or elevated temperatures (>40°C) risks β-hydroxy acid racemization. Post-deprotection, amide coupling (e.g., EDC/HOBt) or click chemistry (CuAAC) introduces bioorthogonal handles (e.g., azides) for target engagement studies .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

  • Methodological Answer : Discrepancies stem from pH-dependent ionization of the carboxylic acid (pKa ~4.5) and tertiary alcohol (pKa ~13). At pH 7.4 (physiological buffer), solubility is ~2.3 mg/mL, but drops to <0.5 mg/mL at pH <3 due to protonation. Studies using DMSO co-solvents (>10% v/v) artificially inflate solubility data, necessitating strict adherence to USP <921> guidelines for accurate measurements .

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